molecular formula C18H15N3O7S B15038000 [4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate

[4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate

Cat. No.: B15038000
M. Wt: 417.4 g/mol
InChI Key: PAAJRBBRLLARCY-UHFFFAOYSA-N
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Description

[4-(Morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate is a complex organic compound featuring a morpholine ring, a carbothioyl group, and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate typically involves the reaction of 4-(morpholine-4-carbothioyl)phenol with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

[4-(Morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is being explored for its ability to inhibit certain biological pathways involved in diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Morpholine-4-carbothioyl)phenyl] benzoate
  • [4-(Morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate
  • [4-(Morpholine-4-carbothioyl)phenyl] 3,5-dichlorobenzoate

Uniqueness

[4-(Morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate is unique due to the presence of both a morpholine ring and a dinitrobenzoate moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds. The dinitro groups enhance its reactivity, while the morpholine ring provides stability and solubility.

Properties

Molecular Formula

C18H15N3O7S

Molecular Weight

417.4 g/mol

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C18H15N3O7S/c22-18(13-9-14(20(23)24)11-15(10-13)21(25)26)28-16-3-1-12(2-4-16)17(29)19-5-7-27-8-6-19/h1-4,9-11H,5-8H2

InChI Key

PAAJRBBRLLARCY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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